molecular formula C5H10N2O2 B12823512 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- CAS No. 485402-09-3

4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

Cat. No.: B12823512
CAS No.: 485402-09-3
M. Wt: 130.15 g/mol
InChI Key: BWNBUCRIRXBFLE-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable reagent to form the imidazolidinone ring. The reaction conditions often involve the use of catalysts such as nickel, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

Properties

CAS No.

485402-09-3

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

3-hydroxy-2,2-dimethylimidazolidin-4-one

InChI

InChI=1S/C5H10N2O2/c1-5(2)6-3-4(8)7(5)9/h6,9H,3H2,1-2H3

InChI Key

BWNBUCRIRXBFLE-UHFFFAOYSA-N

Canonical SMILES

CC1(NCC(=O)N1O)C

Origin of Product

United States

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